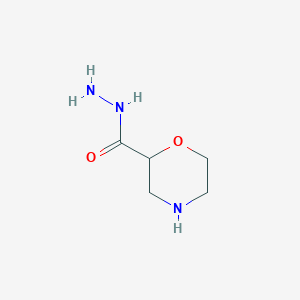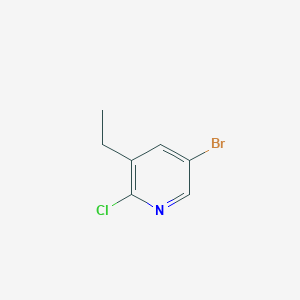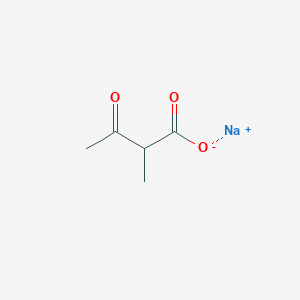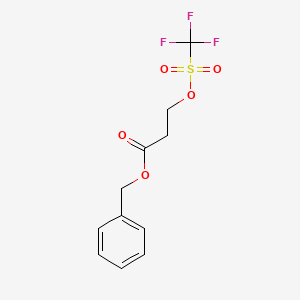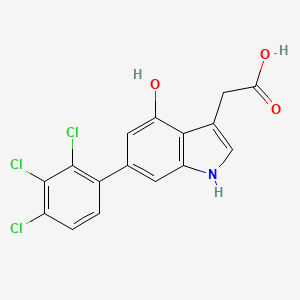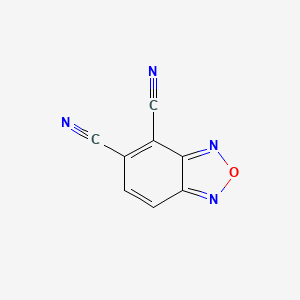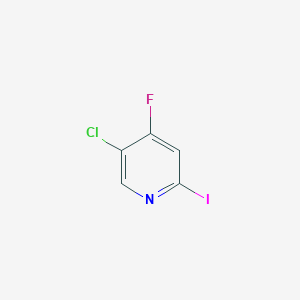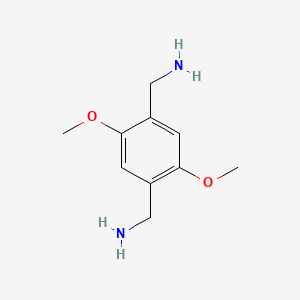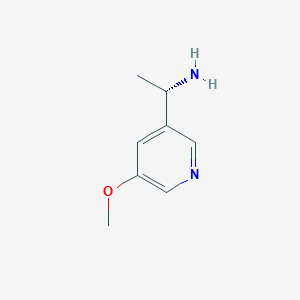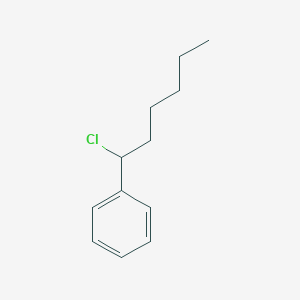
(1-Chlorohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chlorohexyl)benzene is an organic compound with the molecular formula C12H17Cl. It consists of a benzene ring substituted with a 1-chlorohexyl group. This compound is part of the alkylbenzene family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Chlorohexyl)benzene can be synthesized through several methods. One common approach is the Friedel-Crafts alkylation of benzene with 1-chlorohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1-Chlorohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The alkyl side chain can be oxidized to form carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of hexylbenzene.
Oxidation: Formation of hexanoic acid or hexanone.
Reduction: Formation of hexylbenzene.
Scientific Research Applications
(1-Chlorohexyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chlorohexyl)benzene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Hexylbenzene: Lacks the chlorine atom, making it less reactive in substitution reactions.
Chlorobenzene: Contains a chlorine atom directly attached to the benzene ring, leading to different reactivity patterns.
Benzyl chloride: Contains a benzyl group with a chlorine atom, showing different reactivity due to the benzylic position.
Uniqueness
(1-Chlorohexyl)benzene is unique due to the presence of both an alkyl chain and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various applications, from chemical synthesis to industrial production .
Properties
Molecular Formula |
C12H17Cl |
|---|---|
Molecular Weight |
196.71 g/mol |
IUPAC Name |
1-chlorohexylbenzene |
InChI |
InChI=1S/C12H17Cl/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3 |
InChI Key |
ZTKUNZYDCMRWGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


